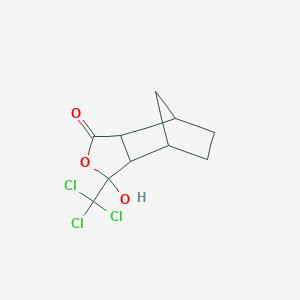
3-Hydroxy-3-(trichloromethyl)hexahydro-4,7-methano-2-benzofuran-1(3h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-3-(trichloromethyl)hexahydro-4,7-methano-2-benzofuran-1(3h)-one is a complex organic compound with a unique structure This compound is characterized by the presence of a trichloromethyl group, a hydroxy group, and a hexahydro-4,7-methano-2-benzofuran core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(trichloromethyl)hexahydro-4,7-methano-2-benzofuran-1(3h)-one typically involves multiple steps. One common method includes the reaction of a suitable precursor with trichloromethyl reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
3-Hydroxy-3-(trichloromethyl)hexahydro-4,7-methano-2-benzofuran-1(3h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the trichloromethyl group may produce a methyl-substituted derivative.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with effects on cellular processes.
Medicine: As a candidate for drug development due to its unique structure.
Industry: As an intermediate in the production of specialty chemicals.
作用機序
The mechanism by which 3-Hydroxy-3-(trichloromethyl)hexahydro-4,7-methano-2-benzofuran-1(3h)-one exerts its effects depends on its interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in specific pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-Hydroxy-3-(chloromethyl)hexahydro-4,7-methano-2-benzofuran-1(3h)-one
- 3-Hydroxy-3-(bromomethyl)hexahydro-4,7-methano-2-benzofuran-1(3h)-one
- 3-Hydroxy-3-(iodomethyl)hexahydro-4,7-methano-2-benzofuran-1(3h)-one
Uniqueness
The presence of the trichloromethyl group in 3-Hydroxy-3-(trichloromethyl)hexahydro-4,7-methano-2-benzofuran-1(3h)-one distinguishes it from similar compounds. This group can significantly influence the compound’s reactivity, stability, and biological activity, making it unique and potentially more versatile in various applications.
特性
CAS番号 |
13135-95-0 |
|---|---|
分子式 |
C10H11Cl3O3 |
分子量 |
285.5 g/mol |
IUPAC名 |
5-hydroxy-5-(trichloromethyl)-4-oxatricyclo[5.2.1.02,6]decan-3-one |
InChI |
InChI=1S/C10H11Cl3O3/c11-10(12,13)9(15)7-5-2-1-4(3-5)6(7)8(14)16-9/h4-7,15H,1-3H2 |
InChIキー |
MTRSSLCEOAVATA-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1C3C2C(OC3=O)(C(Cl)(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















